Vicriviroc, also known by its developmental code SCH 417690, is a small molecule antagonist of the chemokine receptor CCR5, primarily developed for the treatment of human immunodeficiency virus type 1 (HIV-1) infections. This compound acts by blocking the CCR5 receptor, which is utilized by certain strains of HIV to enter and infect host cells. Vicriviroc was discovered through high-throughput screening and structure-activity relationship analysis, demonstrating improved antiviral activity compared to earlier CCR5 antagonists like SCH-C.
Vicriviroc was developed by Schering-Plough (now part of Merck & Co.) and is classified as a non-nucleoside antiretroviral agent. It falls under the category of CCR5 inhibitors, which are a subset of antiretroviral drugs aimed at preventing HIV from entering cells. The compound has shown significant efficacy in clinical trials, particularly in reducing viral load in patients infected with R5-tropic HIV-1 strains.
The synthesis of vicriviroc involves several key steps that utilize various chemical reactions to build its complex molecular structure. The compound is synthesized through a multi-step process that includes:
The synthesis has been optimized over time to improve yield and purity, making it suitable for both laboratory research and potential therapeutic applications.
Vicriviroc's molecular formula is CHFNOS, with a molecular weight of approximately 420.48 g/mol. The compound features a complex structure with several functional groups that contribute to its biological activity:
The three-dimensional conformation of vicriviroc allows it to fit precisely into the CCR5 binding pocket, which is crucial for its antagonistic action.
Vicriviroc undergoes various chemical reactions during its synthesis and metabolic processes:
These reactions are carefully controlled to ensure high specificity and yield during synthesis.
Vicriviroc functions as a competitive antagonist of the CCR5 receptor. By binding to this receptor, it prevents HIV from utilizing CCR5 as an entry point into host cells. The mechanism involves:
Clinical studies have demonstrated that vicriviroc can achieve substantial reductions in plasma HIV RNA levels in infected individuals.
Vicriviroc exhibits several notable physical and chemical properties:
These properties are essential for its formulation as an effective antiretroviral therapy.
Vicriviroc has been primarily researched for its application in treating HIV infections. Its ability to inhibit CCR5-utilizing strains of HIV makes it a valuable addition to antiretroviral therapy regimens. Clinical trials have shown promising results in reducing viral loads and improving CD4 cell counts among treated patients . Additionally, ongoing research continues to explore its potential use against other viral infections that exploit similar entry mechanisms.
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 2508-19-2
CAS No.: